molecular formula C12H24N2O8 B1674396 Galactosylhydroxylysine CAS No. 32448-36-5

Galactosylhydroxylysine

Cat. No.: B1674396
CAS No.: 32448-36-5
M. Wt: 324.33 g/mol
InChI Key: OWGKYELXGFKIHH-ODPZDSJBSA-N
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Description

Galactosylhydroxylysine is a compound that features a galactopyranosyl group linked to the amino acid lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the galactopyranosyl group imparts unique properties to the lysine molecule, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galactosylhydroxylysine typically involves the glycosylation of L-lysine with a galactopyranosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a suitable catalyst, such as silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes, where enzymes like glycosyltransferases are used to catalyze the transfer of the galactopyranosyl group to L-lysine. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

Galactosylhydroxylysine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The galactopyranosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Galactosylhydroxylysine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cell signaling and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment and enzyme inhibition.

    Industry: Utilized in the production of biocompatible materials and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Galactosylhydroxylysine involves its interaction with specific proteins and enzymes in the body. The galactopyranosyl group can bind to carbohydrate-recognizing domains on proteins, affecting their function and activity. This interaction can modulate cell signaling pathways and influence gene expression, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    beta-D-galactopyranosyl-(1->4)-D-galactopyranose: A disaccharide with similar glycosidic linkages.

    3-O-beta-D-galactopyranosyl-D-arabinose: Another glycosylated compound with a different sugar moiety.

Uniqueness

Galactosylhydroxylysine is unique due to the presence of the lysine amino acid, which imparts additional functional properties compared to other glycosylated compounds. Its ability to participate in both peptide and glycosidic bond formation makes it a versatile molecule in biochemical research and industrial applications.

Properties

IUPAC Name

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O8/c13-3-5(1-2-6(14)11(19)20)21-12-10(18)9(17)8(16)7(4-15)22-12/h5-10,12,15-18H,1-4,13-14H2,(H,19,20)/t5?,6-,7+,8-,9-,10+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGKYELXGFKIHH-ODPZDSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314076
Record name Galactosylhydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32448-36-5
Record name Galactosylhydroxylysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32448-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactosylhydroxylysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactosylhydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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